

Cy3 Amine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	Cy3 amine
Cat. No.:	B12302157

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This in-depth guide provides core technical information for the use of **Cy3 amine**, a fluorescent dye widely employed in biological research for labeling molecules of interest. This document summarizes key quantitative data, details experimental protocols for common conjugation reactions, and provides visualizations of experimental workflows.

Core Properties and Specifications

Cy3 amine is a bright, orange-fluorescent dye that is soluble in water, DMSO, and DMF.^[1] It is characterized by its reactivity towards carbonyl groups such as aldehydes and ketones, as well as carboxylic acids and activated esters (e.g., NHS esters) in the presence of activators like EDC.^{[2][3]} This reactivity allows for the stable labeling of a wide range of biomolecules, including proteins, peptides, and nucleic acids.^[2] The fluorescence of Cy3 is largely insensitive to pH in the range of 4 to 10.^[2]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for **Cy3 amine**, compiled from various supplier datasheets. Please note that values may vary slightly between manufacturers.

Property	Value	References
Molecular Weight	627.73 - 900.90 g/mol	[4][5]
Excitation Maximum (λ_{ex})	555 nm	[1][4]
Emission Maximum (λ_{em})	569 - 572 nm	[1][4]
Extinction Coefficient	$150,000 \text{ cm}^{-1}\text{M}^{-1}$	[1][2]
Solubility	Water, DMSO, DMF	[1][2]
Appearance	Red solid/powder	[4][5]
Storage Conditions	-20°C, protected from light	[1][2][4]

Experimental Protocols

The following sections provide detailed methodologies for common labeling reactions using **Cy3 amine**. It is recommended to optimize these protocols for your specific application.

Labeling of Proteins via Carboxylic Acid Groups (EDC/NHS Chemistry)

This two-step protocol involves the activation of carboxyl groups on a protein with EDC and Sulfo-NHS, followed by reaction with **Cy3 amine**. This method is preferred for proteins containing both amines and carboxyl groups to minimize polymerization.[6]

Materials:

- Protein of interest in an amine-free buffer (e.g., 0.1 M MES, pH 4.7-6)[7]
- **Cy3 amine**
- EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[7]
- Sulfo-NHS (N-Hydroxysulfosuccinimide)
- Anhydrous DMSO or DMF

- Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or Tris buffer)[8]
- Purification column (e.g., Sephadex G-25)[2]
- Reaction buffer (0.1 M MES, pH 4.7-6)[7]
- Coupling buffer (e.g., PBS, pH 7.2-7.5)[9]

Procedure:

- Protein Preparation:
 - Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[2]
 - Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.[4] If necessary, perform buffer exchange by dialysis or using a desalting column.[4]
- Activation of Carboxyl Groups:
 - Equilibrate EDC and Sulfo-NHS to room temperature.[9]
 - Prepare fresh solutions of EDC and Sulfo-NHS in the reaction buffer.
 - Add EDC and Sulfo-NHS to the protein solution. A starting point is a 5-fold molar excess of Sulfo-NHS and a 2-fold molar excess of EDC over the protein.[9]
 - Incubate the reaction for 15 minutes at room temperature.[9]
- Quenching of EDC (Optional but Recommended):
 - To quench the EDC and prevent unwanted side reactions, add 2-mercaptoethanol to a final concentration of 20 mM.[9]
 - Alternatively, the activated protein can be purified from excess EDC and Sulfo-NHS using a desalting column equilibrated with coupling buffer.[9]

- Conjugation with **Cy3 Amine**:
 - Prepare a stock solution of **Cy3 amine** in anhydrous DMSO or DMF.
 - Add the **Cy3 amine** stock solution to the activated protein solution. A 10 to 20-fold molar excess of **Cy3 amine** to the protein is a good starting point.
 - Adjust the pH of the reaction mixture to 7.2-7.5 with the coupling buffer to facilitate the reaction with the amine.[9]
 - Incubate the reaction for 2 hours at room temperature, protected from light.[9]
- Quenching of the Reaction:
 - Stop the reaction by adding the quenching solution (e.g., hydroxylamine or Tris) to a final concentration that will consume the excess reactive dye.[8] Incubate for 1 hour at room temperature.[8]
- Purification of the Labeled Protein:
 - Separate the Cy3-labeled protein from the unreacted dye and other reaction components using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis against an appropriate buffer.[2]

Labeling of Aldehyde or Ketone Groups

The reaction of primary amines with aldehydes and ketones forms an imine (Schiff base), which can be further reduced to a stable secondary amine linkage in a process called reductive amination.[10][11]

Materials:

- Molecule with an aldehyde or ketone group
- **Cy3 amine**
- Sodium cyanoborohydride (NaBH_3CN)[10]

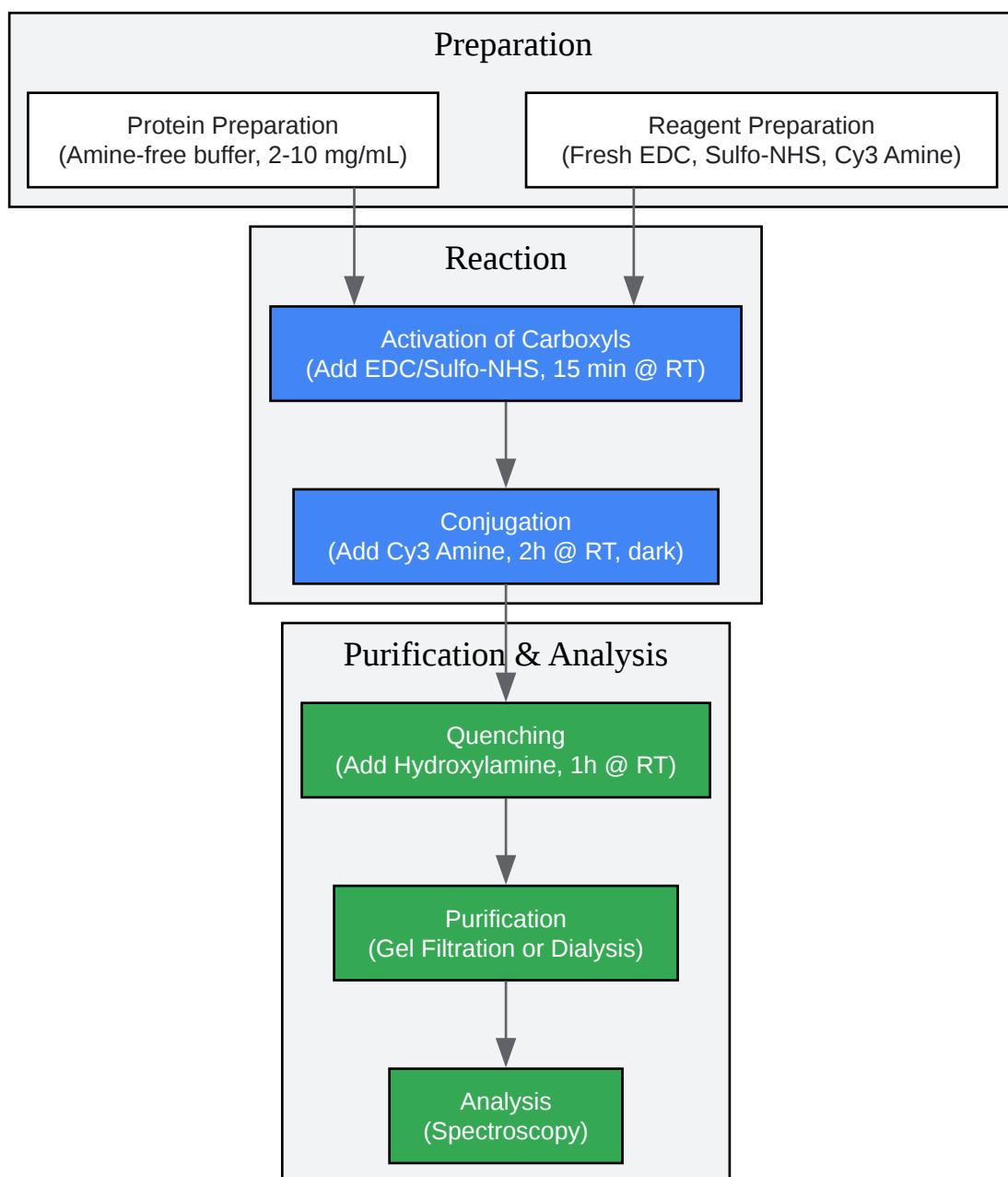
- Reaction buffer (pH ~4-5)[12]

Procedure:

- Reaction Setup:
 - Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.
 - Add **Cy3 amine** to the solution.
 - Add sodium cyanoborohydride to the reaction mixture. This reducing agent is effective at the acidic pH required for imine formation and will selectively reduce the imine as it is formed.[10]
- Incubation:
 - Incubate the reaction mixture at room temperature. The reaction time will depend on the specific reactants and may require optimization.
- Purification:
 - Purify the Cy3-labeled molecule from excess reagents using an appropriate method such as HPLC or gel filtration.

Visualizations

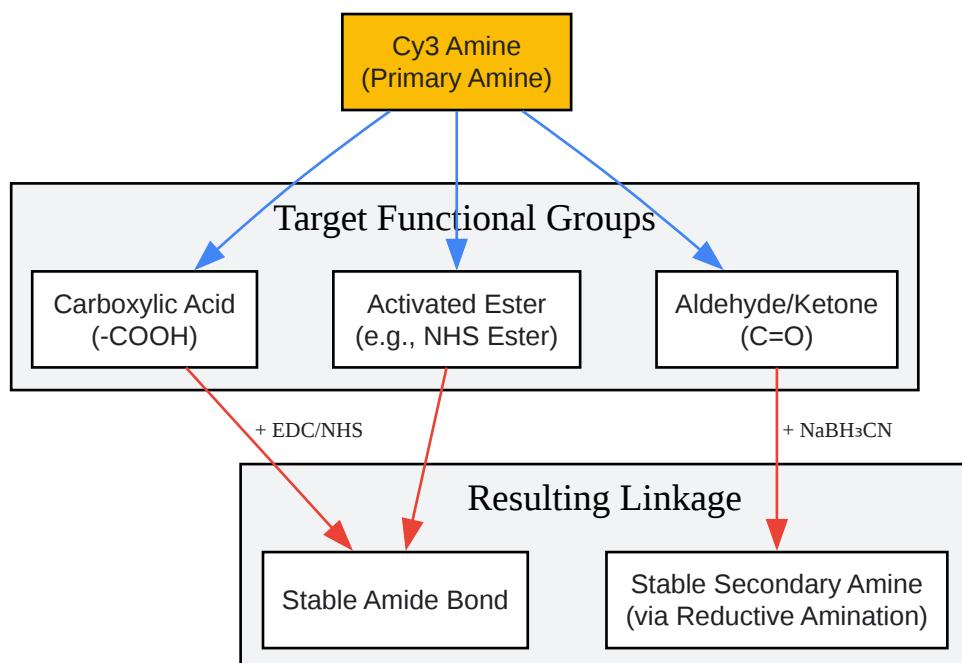
Experimental Workflow for Protein Labeling via Carboxylic Acids



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Caption: Workflow for labeling proteins with **Cy3 amine** via EDC/NHS chemistry.

Logical Relationship of Reactivity

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Caption: Reactivity of **Cy3 amine** with various functional groups.

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